N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylbenzenesulfonamide
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Overview
Description
N-{[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-4-METHYLBENZENE-1-SULFONAMIDE is a complex organic compound that features a combination of aromatic rings, oxadiazole, and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-4-METHYLBENZENE-1-SULFONAMIDE typically involves multiple steps, starting from commercially available precursors
Formation of Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting 3,4-dimethoxybenzohydrazide with an appropriate carboxylic acid derivative under cyclization conditions.
Introduction of Sulfonamide Group: The sulfonamide group is introduced by reacting the oxadiazole intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-4-METHYLBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the oxadiazole ring.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration; halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Nitrated or halogenated aromatic compounds.
Scientific Research Applications
N-{[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-4-METHYLBENZENE-1-SULFONAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It is explored for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.
Industrial Applications: It is investigated for its use in the synthesis of other complex organic molecules and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-{[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-4-METHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in critical biological processes, such as DNA synthesis or cell signaling.
Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and oxidative stress, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of the neurotransmitter dopamine, known for its psychoactive properties.
3,4-Dimethoxyphenylacetone: Used as an intermediate in the synthesis of pharmaceuticals.
N-(2-(3,4-Dimethoxyphenyl)ethyl)-3-phenylacrylamide: A compound with potential biological activity.
Uniqueness
N-{[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-4-METHYLBENZENE-1-SULFONAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its oxadiazole ring and sulfonamide group make it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C18H19N3O5S |
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Molecular Weight |
389.4 g/mol |
IUPAC Name |
N-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C18H19N3O5S/c1-12-4-7-14(8-5-12)27(22,23)19-11-17-20-18(21-26-17)13-6-9-15(24-2)16(10-13)25-3/h4-10,19H,11H2,1-3H3 |
InChI Key |
FRPONYYKSPRIEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC2=NC(=NO2)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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